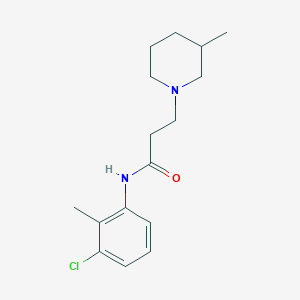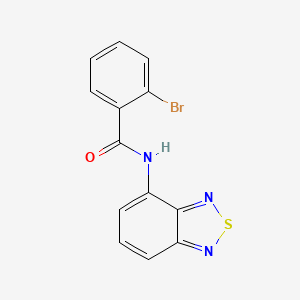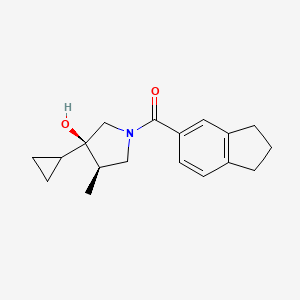![molecular formula C13H14N2O3S2 B5576041 4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)
4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H14N2O3S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.04458466 g/mol and the complexity rating of the compound is 461. The solubility of this chemical has been described as 36.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Solid-State Structures
The synthesis and solid-state structures of compounds related to 4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide have been explored, revealing insights into their molecular configurations and potential applications in materials science. For instance, the study by Pomerantz, Amarasekara, and Dias (2002) on dimethyl 2,2'-bithiophenedicarboxylates demonstrated the influence of thiophene ring orientations and sulfur conformations on the solid-state structure, suggesting implications for designing materials with specific electronic or optical properties (Pomerantz et al., 2002).
Reactions and Derivatives of Thiophene Sulfonyl Compounds
Research on the reactions of thiophene sulfonyl derivatives, such as those conducted by Cremlyn et al. (1981), provides foundational knowledge on synthesizing various sulfonyl chloride derivatives and their subsequent conversion into amides, azides, and hydrazones. These studies are crucial for developing new pharmaceuticals, agrochemicals, and materials (Cremlyn et al., 1981).
Polyamides and Polymer Synthesis
The synthesis and characterization of new polyamides, such as those based on bis[4-(4-aminophenoxy)phenyl]diphenylmethane, highlight the potential of these materials in various high-performance applications due to their solubility, thermal stability, and mechanical properties. Liaw et al. (1999) demonstrated the preparation of polyamides with moderate to high inherent viscosities, emphasizing their potential in advanced material applications (Liaw et al., 1999).
Heterocyclic Sulfonyl Chlorides and Derivatives
Investigations into heterocyclic sulfonyl chlorides and their derivatives have expanded the understanding of their synthesis and the structural and spectral properties of these compounds. Such research, exemplified by the work of Cremlyn, Swinbourne, and Yung (1981), lays the groundwork for developing novel compounds with potential applications in chemical synthesis, pharmaceuticals, and materials science (Cremlyn, Swinbourne, & Yung, 1981).
Biological Evaluation and Molecular Docking
The synthesis and biological evaluation of benzenesulfonamide derivatives, as conducted by Fahim and Shalaby (2019), demonstrate the potential therapeutic applications of compounds related to this compound. Their work on novel sulfonamide derivatives and their in vitro antitumor activity against specific cell lines, coupled with molecular docking studies, highlights the relevance of these compounds in medicinal chemistry and drug development (Fahim & Shalaby, 2019).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action for this compound .
Orientations Futures
Propriétés
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-8-3-4-9(2)11(5-8)15-20(17,18)10-6-12(13(14)16)19-7-10/h3-7,15H,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUBLOVCWPYWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5575971.png)
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-oxo-3-piperidinyl)acetamide](/img/structure/B5575982.png)
![4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE](/img/structure/B5575984.png)
![7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenyl-2h-chromen-2-one](/img/structure/B5575991.png)
![1-[2-oxo-2-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethyl]quinolin-4-one](/img/structure/B5575992.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)-2-thiophenecarboxamide](/img/structure/B5575997.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B5576003.png)

![(4-Fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B5576033.png)
![3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole](/img/structure/B5576035.png)
![{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5576037.png)

![1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide](/img/structure/B5576049.png)

